![molecular formula C12H10N4O3 B12086202 Phenol, 5-amino-2-[(2-nitrophenyl)azo]- CAS No. 84142-44-9](/img/structure/B12086202.png)
Phenol, 5-amino-2-[(2-nitrophenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 5-amino-2-[(2-nitrophenyl)azo]- is an azo dye compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, including textiles, printing, and cosmetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- typically involves a diazo-coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, which is then coupled with a phenol derivative. The reaction is usually carried out in an acidic medium to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazo-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 5-amino-2-[(2-nitrophenyl)azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenolic group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Reduction: 5-amino-2-[(2-aminophenyl)azo]phenol.
Oxidation: Quinone derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Phenol, 5-amino-2-[(2-nitrophenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and inks
Mecanismo De Acción
The mechanism of action of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 4-methyl-2-[(2-nitrophenyl)azo]-
- Phenol, 2-[(2-nitrophenyl)azo]-4-sulfonic acid
- Phenol, 2-[(2-nitrophenyl)azo]-5-chloro-
Uniqueness
Phenol, 5-amino-2-[(2-nitrophenyl)azo]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups allows for versatile chemical modifications and applications .
Propiedades
Número CAS |
84142-44-9 |
|---|---|
Fórmula molecular |
C12H10N4O3 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
5-amino-2-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H10N4O3/c13-8-5-6-10(12(17)7-8)15-14-9-3-1-2-4-11(9)16(18)19/h1-7,17H,13H2 |
Clave InChI |
OACQRHYZNLIGIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(C=C(C=C2)N)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


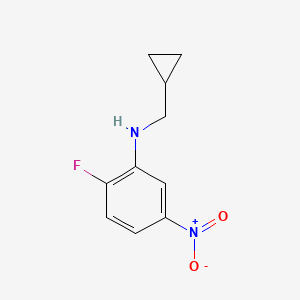
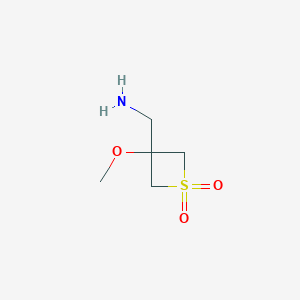




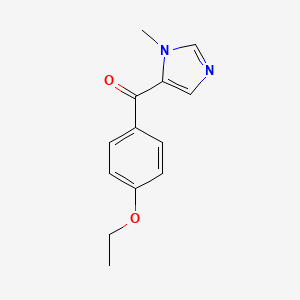

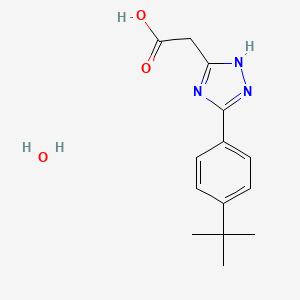
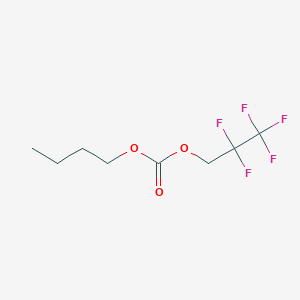
![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)

![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)

